1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol is a compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a sulfanylethyl group and an ethane-1-thiol group, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of microwave-assisted synthesis. For example, a Schiff’s base complex nickel catalyst can be used to achieve high yields of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate . This method is efficient and allows for the easy recovery and reuse of the catalyst.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives from reduction, and substituted thiol compounds from nucleophilic substitution.
Scientific Research Applications
1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, affecting their function. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(1S)-1-benzyl-2-sulfanylethyl]-1H-imidazo[4,5-c]pyridin-5-ium: Another imidazole derivative with a sulfanylethyl group.
Bis(2-mercaptoethyl) sulfide: Contains similar thiol groups but lacks the imidazole ring.
Uniqueness
1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol is unique due to its combination of a sulfanylethyl group and an imidazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2S2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-[2-(1-sulfanylethyl)-1H-imidazol-5-yl]ethanethiol |
InChI |
InChI=1S/C7H12N2S2/c1-4(10)6-3-8-7(9-6)5(2)11/h3-5,10-11H,1-2H3,(H,8,9) |
InChI Key |
BGKJLAXHQTXKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N1)C(C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.